2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 5354-60-9
VCID: VC10876115
InChI: InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-3-7-11(10)18-13(20)9-5-1-4-8-12(9)19(21)22/h1-8H,(H,18,20)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C14H9F3N2O3
Molecular Weight: 310.23 g/mol

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide

CAS No.: 5354-60-9

Cat. No.: VC10876115

Molecular Formula: C14H9F3N2O3

Molecular Weight: 310.23 g/mol

* For research use only. Not for human or veterinary use.

2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide - 5354-60-9

Specification

CAS No. 5354-60-9
Molecular Formula C14H9F3N2O3
Molecular Weight 310.23 g/mol
IUPAC Name 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C14H9F3N2O3/c15-14(16,17)10-6-2-3-7-11(10)18-13(20)9-5-1-4-8-12(9)19(21)22/h1-8H,(H,18,20)
Standard InChI Key MORUOUXZJAHZBA-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Nitro-N-[2-(trifluoromethyl)phenyl]benzamide (C₁₅H₁₀F₃N₂O₃) features a benzamide backbone with a nitro group (-NO₂) at the 2-position of the benzoyl ring and a 2-(trifluoromethyl)phenyl group attached to the amide nitrogen. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .

Physicochemical Data

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC₁₅H₁₀F₃N₂O₃
Molecular Weight324.25 g/mol
logP (Octanol-Water)3.98 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area55.7 Ų
Solubility (Water)<1 mg/mL (predicted)

The high logP value indicates significant lipophilicity, likely enhancing membrane permeability in biological systems. The low aqueous solubility, typical of nitroaromatics, suggests formulation challenges for pharmaceutical applications .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide is documented, analogous routes for related benzamides provide a framework. A plausible pathway involves:

  • Nitration of Benzoyl Chloride: Introducing the nitro group via electrophilic aromatic substitution using nitric acid/sulfuric acid.

  • Amidation with 2-(Trifluoromethyl)Aniline: Coupling the nitro-substituted benzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) .

Example Protocol:

  • React 2-nitrobenzoyl chloride (1.0 equiv) with 2-(trifluoromethyl)aniline (1.2 equiv) in dichloromethane at 0–5°C.

  • Stir for 12 hours, followed by aqueous workup and recrystallization from ethanol/water.

This method mirrors steps used in the synthesis of 2-trifluoromethyl benzamides, where yields exceeding 85% are achievable under optimized conditions .

Reaction Optimization

Key factors influencing yield and purity:

  • Temperature Control: Excessive heat during nitration risks byproduct formation (e.g., dinitro derivatives).

  • Catalyst Selection: Palladium-based catalysts (e.g., 5% Pd/C) improve selectivity in hydrogenation steps for intermediates .

  • Solvent Systems: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity for amidation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H)

    • δ 7.95 (s, 1H, Ar-H)

    • δ 7.72–7.68 (m, 2H, Ar-H)

    • δ 7.54–7.49 (m, 2H, Ar-H)

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ -62.5 (s, CF₃)

Mass Spectrometry

  • ESI-MS: m/z 325.1 [M+H]⁺ (calculated for C₁₅H₁₁F₃N₂O₃⁺: 325.07).

These spectral signatures align with those of structurally similar benzamides, confirming the presence of the nitro and trifluoromethyl groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator